Cas no 180519-09-9 (3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole)
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
- 3-(chloromethyl)-1,5-dimethylpyrazole
- 3-Chloromethyl-1,5-dimethyl-1H-pyrazole
- OR9184
- 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole 97%
- 3-(Chloromethyl)-1,5-dimethyl-1h-pyrazole ,97%
- BXDLNPSUWNWPNY-UHFFFAOYSA-N
- 3-chloromethyl-1,5-dimethylpyrazole
- SBB086383
- RP20964
- PB14522
- AB0135806
- 1,5-Dimethyl-3-(chloromethyl)-1H-pyrazole
- Z2645
- 1H-Pyrazole,3-(chloromethyl)-1,5-dimethyl
- SCHEMBL1116504
- A881109
- AKOS006380114
- 180519-09-9
- MFCD08060499
- SY036522
- 1H-Pyrazole, 3-(chloromethyl)-1,5-dimethyl-
- PRASEODYMIUMOXALATEHYDRATE
- 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole 97%; 3-(Chloromethyl)-1,5-dimethyl-1h-pyrazole ,97%
- EN300-87842
- FT-0650540
- AS-34389
- DTXSID10428716
- J-510831
- CS-0051709
- AMY33720
- DB-065324
- STL589299
-
- MDL: MFCD08060499
- Inchi: 1S/C6H9ClN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3
- InChI Key: BXDLNPSUWNWPNY-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C)N(C)N=1
Computed Properties
- Exact Mass: 144.04500
- Monoisotopic Mass: 144.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
Experimental Properties
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 60 ºC
- Boiling Point: 120-125 ºC (13 Torr)
- Flash Point: 90.4±23.2 ºC,
- Refractive Index: 1.542
- Solubility: Slightly soluble (9.3 g/l) (25 º C),
- PSA: 17.82000
- LogP: 1.46730
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Security Information
- Hazard Category Code: 20/21/22-58-52
- Safety Instruction: 16-3/7-36/37
-
Hazardous Material Identification:
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003009-1g |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95% | 1g |
$267.50 | 2022-04-01 | |
| Alichem | A049003009-5g |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95% | 5g |
$729.12 | 2022-04-01 | |
| TRC | B419370-100mg |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B419370-500mg |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B419370-1g |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 1g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM107388-1g |
3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95+% | 1g |
$358 | 2021-08-06 | |
| Chemenu | CM107388-5g |
3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95+% | 5g |
$934 | 2021-08-06 | |
| Chemenu | CM107388-10g |
3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95+% | 10g |
$1799 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06989-5g |
3-(chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95% | 5g |
$380 | 2023-09-07 | |
| Fluorochem | 225182-1g |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole |
180519-09-9 | 95% | 1g |
£169.00 | 2022-02-28 |
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Suppliers
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: A Comprehensive Overview
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole, also known by its CAS number 180519-09-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of a chloromethyl group at the 3-position and methyl groups at the 1 and 5 positions imparts unique electronic and structural properties to this molecule, making it a valuable building block in organic synthesis and material design.
The synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole can be achieved through several methods, including the condensation of hydrazines with carbonyl compounds or via the cyclization of suitable precursors. Recent advancements in catalytic methods have enabled more efficient and selective routes to this compound, leveraging transition metal catalysts or microwave-assisted techniques. These developments have significantly enhanced the scalability and cost-effectiveness of its production, making it more accessible for industrial applications.
From a structural standpoint, the compound exhibits a planar geometry due to the aromatic nature of the pyrazole ring. The chloromethyl group introduces a degree of electron-withdrawing character, which can influence the reactivity of the molecule in various chemical transformations. This property is particularly advantageous in applications requiring controlled reactivity, such as in polymerization reactions or as intermediates in drug design.
In terms of physical properties, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole has a melting point of approximately 85°C and is sparingly soluble in water but readily soluble in organic solvents like dichloromethane and ethyl acetate. Its thermal stability is moderate, with decomposition occurring above 200°C under standard conditions. These characteristics make it suitable for use in processes that require stability under mild thermal conditions.
The compound has found applications across diverse domains. In materials science, it serves as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand enables the formation of highly ordered structures with potential applications in gas storage and catalysis. Recent studies have highlighted its role in constructing MOFs with exceptional surface areas and pore sizes, which are promising for use in environmental remediation technologies.
In the pharmaceutical industry, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is employed as an intermediate in drug development. Its structure allows for functionalization at multiple positions on the pyrazole ring, facilitating the creation of bioactive molecules with tailored pharmacokinetic profiles. For instance, derivatives of this compound have shown potential as inhibitors of key enzymes involved in inflammatory pathways, offering new avenues for anti-inflammatory drug discovery.
The agricultural sector has also benefited from this compound's properties. It is used as an intermediate in the synthesis of agrochemicals such as fungicides and herbicides. Recent research has focused on optimizing its application to enhance crop protection while minimizing environmental impact. For example, derivatives incorporating this compound have demonstrated efficacy against fungal pathogens while exhibiting reduced toxicity to non-target organisms.
From an environmental perspective, understanding the fate and behavior of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is crucial for assessing its potential risks. Studies indicate that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to fully characterize its persistence and bioaccumulation potential under various environmental scenarios.
In conclusion, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole, CAS No: 180519-09-9, stands out as a multifaceted compound with wide-ranging applications across chemistry and materials science. Its unique structure and reactivity continue to drive innovation across diverse industries, from pharmaceuticals to environmental technologies. As research into its properties and applications advances further insights into its potential will undoubtedly emerge.
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